molecular formula C25H26FN3O6 B11126221 4-[(3-fluoro-4-methylphenyl)carbonyl]-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

4-[(3-fluoro-4-methylphenyl)carbonyl]-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11126221
M. Wt: 483.5 g/mol
InChI Key: LNMMHCDYEVZJGA-LNVKXUELSA-N
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Description

4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(3-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(3-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(3-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The fluoro and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the nitro group would produce an amine derivative.

Scientific Research Applications

4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(3-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(3-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound’s various functional groups allow it to bind to different enzymes and receptors, potentially inhibiting or activating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(3-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one stands out due to its unique combination of functional groups, which confer a distinct set of chemical and biological properties

Properties

Molecular Formula

C25H26FN3O6

Molecular Weight

483.5 g/mol

IUPAC Name

(4Z)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-1-(3-morpholin-4-ylpropyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H26FN3O6/c1-16-6-7-18(15-20(16)26)23(30)21-22(17-4-2-5-19(14-17)29(33)34)28(25(32)24(21)31)9-3-8-27-10-12-35-13-11-27/h2,4-7,14-15,22,30H,3,8-13H2,1H3/b23-21-

InChI Key

LNMMHCDYEVZJGA-LNVKXUELSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=CC=C4)[N+](=O)[O-])/O)F

Canonical SMILES

CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=CC=C4)[N+](=O)[O-])O)F

Origin of Product

United States

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